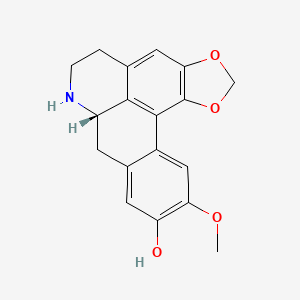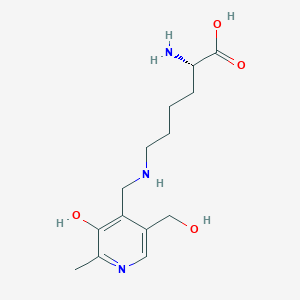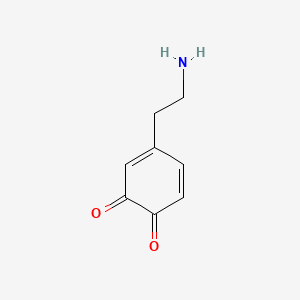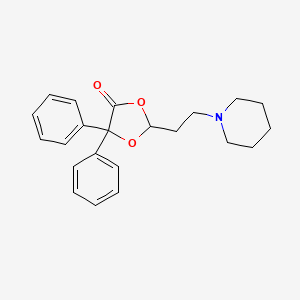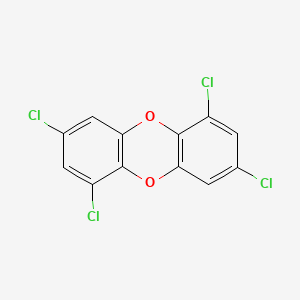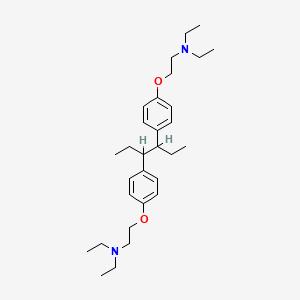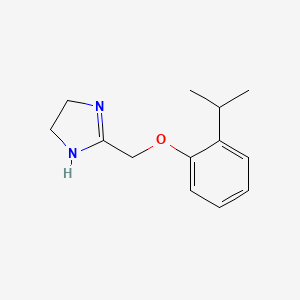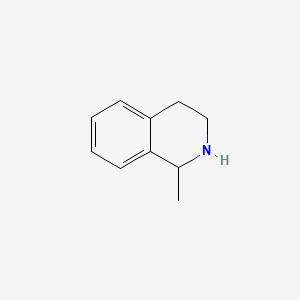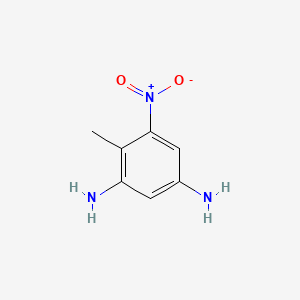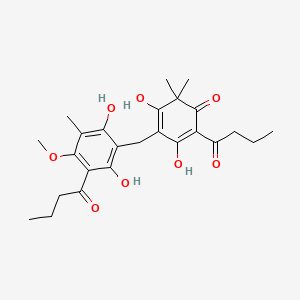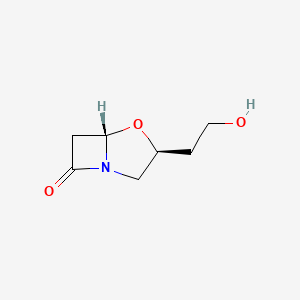![molecular formula C19H16N8O10S3 B1208543 5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid](/img/structure/B1208543.png)
5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactive Red 1 Dye is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with substrates, making them highly effective for dyeing cellulosic fibers such as cotton, rayon, and flax. Reactive Red 1 Dye is characterized by its vibrant red color and excellent fastness properties, making it a popular choice in the textile industry .
Applications De Recherche Scientifique
Reactive Red 1 Dye has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing cellular structures and processes.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored materials for various applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Red 1 Dye involves the reaction of 2,7-naphthalenedisulfonic acid with 4,6-diamino-1,3,5-triazine. The process typically includes diazotization followed by coupling reactions. The reaction conditions often involve maintaining a specific pH and temperature to ensure the formation of the desired dye compound .
Industrial Production Methods: In industrial settings, the production of Reactive Red 1 Dye involves large-scale reactions in controlled environments. The process includes the preparation of intermediates, followed by their combination under specific conditions to produce the final dye. The use of advanced equipment and technology ensures high yield and purity of the dye .
Analyse Des Réactions Chimiques
Types of Reactions: Reactive Red 1 Dye undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can participate in nucleophilic substitution reactions, particularly with hydroxyl and amino groups in fibers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or zinc dust in alkaline conditions.
Substitution: Sodium hydroxide or other strong bases to facilitate nucleophilic substitution.
Major Products Formed: The major products formed from these reactions include various sulfonated and azo compounds, depending on the specific reaction conditions .
Mécanisme D'action
The mechanism of action of Reactive Red 1 Dye involves the formation of covalent bonds with nucleophilic sites in substrates. The dye reacts with hydroxyl groups in cellulosic fibers or amino groups in protein fibers, forming stable covalent bonds. This results in the dye becoming an integral part of the fiber, providing excellent wash and light fastness properties .
Similar Compounds:
- Reactive Red 2 Dye
- Reactive Red 3 Dye
- Reactive Red 4 Dye
Comparison: Reactive Red 1 Dye is unique in its specific chemical structure, which includes a naphthalene moiety and sulfonic acid groups. This structure provides distinct reactivity and fastness properties compared to other reactive red dyes. While other reactive red dyes may have similar applications, Reactive Red 1 Dye is often preferred for its superior performance in specific dyeing processes .
Propriétés
Formule moléculaire |
C19H16N8O10S3 |
|---|---|
Poids moléculaire |
612.6 g/mol |
Nom IUPAC |
5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H16N8O10S3/c20-17-23-18(21)25-19(24-17)22-11-7-9(38(29,30)31)5-8-6-13(40(35,36)37)15(16(28)14(8)11)27-26-10-3-1-2-4-12(10)39(32,33)34/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H5,20,21,22,23,24,25) |
Clé InChI |
LOCFSBZWHQIILX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)N)O)S(=O)(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)N)O)S(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





